
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-4-methylphenylamine with a suitable alkylating agent, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
Chemistry: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can be used in assays to investigate enzyme kinetics and binding affinities .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in esterification or hydrolysis reactions. The chloro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Methyl 3-amino-2-chloro-4-methylphenylpropanoate: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(4-chloro-2-methylphenyl)propanoate: Similar structure with different positions of the chloro and methyl groups on the aromatic ring.
Uniqueness: Methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted aromatic ring provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
InChI Key |
HVJJAGLAOGURHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


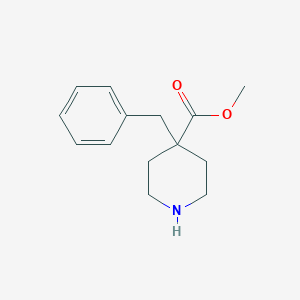
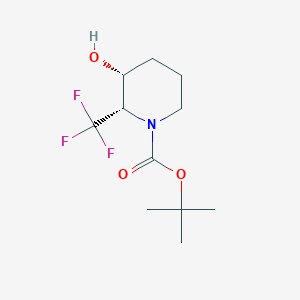
![rac-(3aR,4S,9bS)-6-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13508643.png)
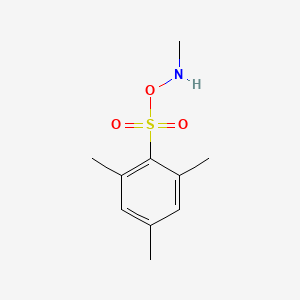
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
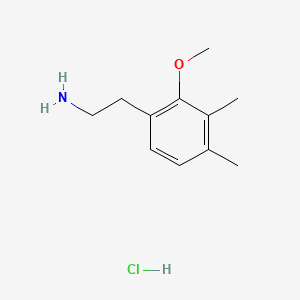

![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
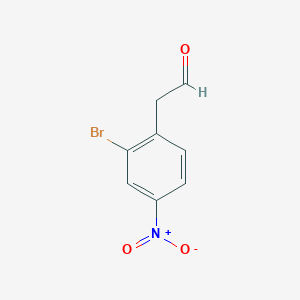
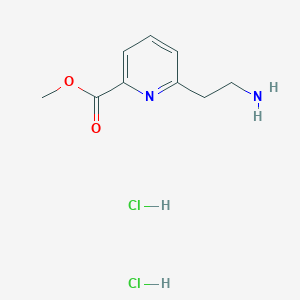
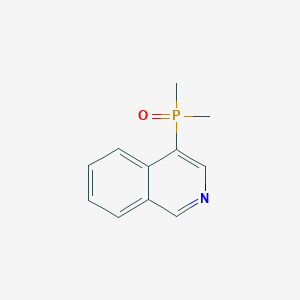
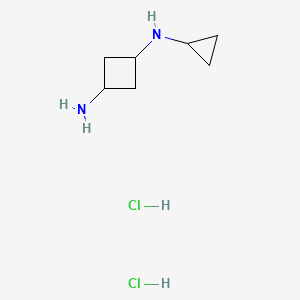
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
